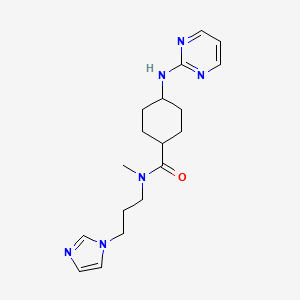![molecular formula C15H20N2O2 B7347288 N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide](/img/structure/B7347288.png)
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of indolizine derivatives, which have been studied for their biological and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. It has also been proposed that it may interact with metal ions to produce a fluorescent signal.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to reduce inflammation and pain by inhibiting the production of certain inflammatory mediators. Additionally, it has been found to exhibit fluorescent properties when interacting with metal ions, making it a potential tool for metal ion detection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide in lab experiments is its potential for use as a fluorescent probe for metal ion detection. Additionally, its antitumor and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, limitations include its synthetic nature, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the research on N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways it targets. Additionally, further studies could be conducted to explore its potential use in the development of new drugs for the treatment of cancer and inflammation. Furthermore, research could be conducted to optimize its fluorescent properties for metal ion detection and explore its potential use in environmental monitoring and analysis.
Synthesemethoden
The synthesis of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide involves the reaction of 8-methylindolizine-2-carboxylic acid with (S)-(+)-2-amino-3-methyl-1-butanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide has been studied for its potential applications in various fields of research. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)13(9-18)16-15(19)12-7-14-11(3)5-4-6-17(14)8-12/h4-8,10,13,18H,9H2,1-3H3,(H,16,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHBDGQCCTVPED-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC(=C2)C(=O)NC(CO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=CC(=C2)C(=O)N[C@H](CO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-N-(6-tert-butylpyridin-3-yl)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidine-1-carboxamide](/img/structure/B7347223.png)

![2,5-dicyclopropyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]furan-3-carboxamide](/img/structure/B7347228.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7347238.png)
![4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7347245.png)
![4-(pyrimidin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7347252.png)
![(2R,3R)-2-(difluoromethyl)-N-[(3-fluoropyridin-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7347266.png)
![(2S,3R)-2-ethyl-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]oxolane-3-carboxamide](/img/structure/B7347272.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7347283.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide](/img/structure/B7347292.png)
![(2S,3S)-N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7347300.png)
![[(2S,3S)-3-methyl-1,4-dioxan-2-yl]-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7347310.png)
![(2S,5R)-N-[2-(3-methylthiophen-2-yl)ethyl]-5-(morpholin-4-ylmethyl)oxolane-2-carboxamide](/img/structure/B7347314.png)
![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[2-(3-oxopiperazin-1-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7347320.png)